2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one typically involves the cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-one (2-hydroxychalcone) with mercuric acetate This reaction is carried out under specific conditions to ensure the formation of the desired benzofuran derivative
Chemical Reactions Analysis
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one can be compared with other similar compounds, such as:
2-(4-(dimethylamino)benzylidene)-1-tetralone: This compound has a similar structure but differs in the core ring system.
2-(4-(diethylamino)benzylidene)-1-benzofuran-3(2H)-one: This compound has a similar benzofuran core but with a diethylamino group instead of a dimethylamino group.
2-(4-(dimethylamino)benzylidene)-1-benzofuran-3(2H)-one: This compound is structurally similar but may have different substituents on the benzofuran ring. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(2Z)-2-[[2-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)14-9-5-3-7-12(14)11-16-17(19)13-8-4-6-10-15(13)20-16/h3-11H,1-2H3/b16-11- |
InChI Key |
GZMOHAHTPKTKDF-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC=C1/C=C\2/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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